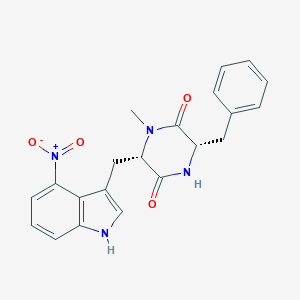

Thaxtomin C

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,6S)-3-benzyl-1-methyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4/c1-24-18(11-14-12-22-15-8-5-9-17(19(14)15)25(28)29)20(26)23-16(21(24)27)10-13-6-3-2-4-7-13/h2-9,12,16,18,22H,10-11H2,1H3,(H,23,26)/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIWBAHUWORDTI-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)NC(C1=O)CC2=CC=CC=C2)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](C(=O)N[C@H](C1=O)CC2=CC=CC=C2)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Context of Thaxtomin C Production

Primary Producer Organism: Streptomyces ipomoeae

Thaxtomin C is a phytotoxin produced by the bacterium Streptomyces ipomoeae. wikipedia.orgresearchgate.net This species belongs to the genus Streptomyces, a group of Gram-positive bacteria known for their filamentous, fungus-like growth and their significant role in producing a wide array of secondary metabolites, including many antibiotics. nih.gov S. ipomoeae is distinguished as the causative agent of soil rot disease in sweet potatoes (Ipomoea batatas). wikipedia.orgnih.gov Unlike other pathogenic Streptomyces species that cause scab diseases on a variety of plants, S. ipomoeae is notably host-specific to the sweet potato and other members of the Convolvulaceae family. nih.govasm.org

The production of this compound is a key determinant of the bacterium's pathogenicity. cdnsciencepub.com Research has shown that this compound is essential for the pathogen's ability to penetrate the intact adventitious roots of the sweet potato plant. nih.govresearchgate.net While related pathogenic Streptomyces, such as S. scabiei (the cause of common scab in potatoes), primarily produce Thaxtomin A, S. ipomoeae produces the less-modified, non-hydroxylated variant, this compound. researchgate.netapsnet.org Genetic studies have identified the gene cluster responsible for thaxtomin biosynthesis (txt) in S. ipomoeae. Mutants with a disrupted txt gene cluster are unable to produce this compound and consequently lose their ability to infect the fibrous roots of sweet potatoes, highlighting the compound's critical role in the initial stages of infection. nih.govlsuagcenter.com

Associated Plant Disease: Streptomyces Soil Rot of Sweet Potato

The phytotoxin this compound is directly linked to Streptomyces soil rot of sweet potato, also known as pox. gardeningknowhow.com This disease is characterized by the necrotic destruction of the plant's root system. researchgate.net The pathogen, S. ipomoeae, persists in the soil for many years and can cause significant economic losses in sweet potato production. gardeningknowhow.comcabidigitallibrary.org Disease development is most severe in dry, warm soil conditions and in soils with a pH level above 5.2. cabidigitallibrary.orglsuagcenter.com The bacterium can be disseminated through water movement, contaminated tools, infected planting materials, and even animal manure. lucidcentral.org

The infection by S. ipomoeae and the subsequent action of this compound result in a range of symptoms on all underground parts of the sweet potato plant, including fibrous roots, storage roots, and the base of the stems. lucidcentral.org

Above-Ground Symptoms: Infected plants often exhibit stunted growth, with smaller, pale, or yellowing leaves, and may wilt. lucidcentral.orgplantwiseplusknowledgebank.org In severe cases, the plant may die before producing any marketable tubers. gardeningknowhow.complantwiseplusknowledgebank.org

Fibrous Root Symptoms: The disease causes black, necrotic lesions on the fine feeder roots. plantwiseplusknowledgebank.org This damage, often called "rootlet rot," severely prunes the root system, impairing the plant's ability to take up water and nutrients. lsuagcenter.comlucidcentral.org The necrotic ends of these roots often break off when the plant is removed from the soil. plantwiseplusknowledgebank.org

Storage Root Symptoms: Lesions on the fleshy storage roots are a hallmark of the disease and are referred to as "pox." lucidcentral.org These lesions are typically dark, circular to irregular, dry, and scabby, often with cracks radiating from the center. cabidigitallibrary.orgplantwiseplusknowledgebank.org The size of these lesions is generally less than 3 cm across and 5 mm deep. lucidcentral.org When infection occurs early in the development of the storage root, growth around the lesion stops, leading to severe malformations such as indentations or constricted, "dumbbell" shapes. cabidigitallibrary.orglucidcentral.org

The table below summarizes the key symptoms of Streptomyces Soil Rot.

| Plant Part Affected | Symptom Description | Common Name |

| Vines/Foliage | Stunted growth, yellowing/bronzing of lower leaves, wilting. lucidcentral.orgplantwiseplusknowledgebank.org | - |

| Fibrous Roots | Black, necrotic lesions that can sever the root. lsuagcenter.complantwiseplusknowledgebank.org | Rootlet Rot |

| Storage Roots | Dark, circular, cracked, scabby lesions on the surface. cabidigitallibrary.orglucidcentral.org | Pox |

| Storage Roots | Misshapen or constricted growth (e.g., "dumbbell" shape) due to early infection. cabidigitallibrary.orglucidcentral.org | - |

| Stems (Underground) | Occasional small, black, sunken, or corky lesions. lucidcentral.org | - |

Ecological and Agricultural Relevance of S. ipomoeae Pathogenicity

The pathogenicity of S. ipomoeae, driven by the production of this compound, has significant agricultural and ecological implications. While sometimes considered a minor disease, Streptomyces soil rot can lead to total crop failure under conditions favorable to the pathogen, such as dry weather and high soil pH. cabidigitallibrary.orglucidcentral.org The disease reduces both the yield and the quality of sweet potato storage roots, rendering them unmarketable due to their appearance and distorted shape. lucidcentral.orgplantwiseplusknowledgebank.org

The pathogen's ability to persist in the soil for extended periods makes management challenging. cabidigitallibrary.org Once a field is infested, it can remain a source of infection for many years, impacting future crop rotations. gardeningknowhow.com Control strategies primarily rely on the use of resistant cultivars, soil fumigation, and cultural practices aimed at lowering soil pH to below 5.2, for instance, through the application of elemental sulfur. cabidigitallibrary.orgplantwiseplusknowledgebank.org Irrigation during dry spells can also help reduce disease severity. cabidigitallibrary.orgplantwiseplusknowledgebank.org The economic impact is substantial where susceptible cultivars are grown in infested soils, potentially leading to a complete loss of marketable yield. cabidigitallibrary.orgplantwiseplusknowledgebank.org

The host specificity of S. ipomoeae to sweet potatoes and other Ipomoea species is a key ecological feature. cabidigitallibrary.org While its primary host is the sweet potato (Ipomoea batatas), it has also been shown to infect wild Ipomoea species, which can act as alternative hosts and reservoirs for the pathogen. cabidigitallibrary.org

Genetic Basis of Thaxtomin C Biosynthesis

Organization of the txt Gene Cluster in Streptomyces ipomoeae

The genetic blueprint for thaxtomin C biosynthesis in S. ipomoeae is contained within the txt gene cluster. Cloning and characterization of this cluster from strains such as 91-03 have revealed the presence of several key genes, including homologs of txtA, txtB, txtD, txtE, txtH, and the regulatory gene txtR. nih.govresearchgate.netlsu.edu A notable and defining feature of the S. ipomoeae txt cluster is the absence of the txtC gene, which is consistent with the non-hydroxylated structure of this compound. researchgate.netlsu.edu The organization of the cluster shows txtB located immediately downstream of txtA, while txtR, txtE, and nos (txtD) are oriented in the opposite direction. lsu.eduapsnet.org Deletion of thaxtomin biosynthetic genes in S. ipomoeae has been shown to eliminate its pathogenicity on sweet potato roots, confirming the cluster's role in virulence. nih.govresearchgate.net

Table 1: Genes in the S. ipomoeae this compound Biosynthetic Cluster

| Gene | Encoded Protein | Putative Function in this compound Biosynthesis |

|---|---|---|

| txtA | Non-ribosomal Peptide Synthetase (NRPS) | Activates and incorporates L-phenylalanine. researchgate.netmun.ca |

| txtB | Non-ribosomal Peptide Synthetase (NRPS) | Activates and incorporates 4-nitrotryptophan (B14803151). nih.govlsu.edu |

| txtD (nos) | Nitric Oxide Synthase (NOS) | Generates nitric oxide (NO) from L-arginine for nitration. nih.govnih.gov |

| txtE | Cytochrome P450 Monooxygenase | Catalyzes the nitration of L-tryptophan to 4-nitrotryptophan. nih.govnih.gov |

| txtH | MbtH-like Protein | Chaperone protein, promotes proper folding of TxtA/TxtB NRPSs. nih.govnih.gov |

| txtR | AraC/XylS Family Transcriptional Regulator | Positive activator of thaxtomin biosynthetic genes. cdnsciencepub.com |

Comparative genomic studies involving virulent and avirulent strains of S. ipomoeae and other plant-pathogenic Streptomyces species have highlighted both conserved and divergent features of the txt locus. nih.govasm.orglsu.edu While the core biosynthetic genes required for producing the thaxtomin backbone are present, the txt gene cluster in S. ipomoeae has diverged from its counterparts in scab-causing species like Streptomyces scabiei. nih.govasm.orglsu.eduresearchgate.net This divergence is most evident in the absence of txtC, the gene responsible for the hydroxylation that converts thaxtomin D to thaxtomin A in other pathogens. researchgate.net Phylogenetic analyses suggest that while S. ipomoeae and S. scabiei may derive from a common ancestor, their respective txt gene clusters have evolved differently since the species separated. nih.govnih.gov

A significant distinction in the genomic organization of virulence genes in S. ipomoeae compared to other scab-causing Streptomyces is the location of the txt cluster. In species such as S. scabiei, S. turgidiscabies, and S. acidiscabies, the thaxtomin biosynthetic genes are located on a large, mobilizable pathogenicity island (PAI). nih.govresearchgate.net These PAIs can be transferred between species, facilitating the spread of pathogenicity. nih.gov In stark contrast, genomic analyses of multiple virulent S. ipomoeae strains have revealed that the this compound gene cluster does not appear to reside within a genomic or pathogenicity island. nih.govresearchgate.netasm.orglsu.eduresearchgate.net This suggests a different evolutionary pathway for the acquisition and maintenance of thaxtomin production in S. ipomoeae, likely through vertical descent and subsequent divergence rather than recent horizontal gene transfer. nih.gov

Comparative Genomic Analyses of txt Loci Across Pathogenic Streptomyces Species

Enzymatic Pathways Involved in this compound Biogenesis

The synthesis of this compound is a multi-step process catalyzed by a suite of specialized enzymes encoded by the txt gene cluster. The pathway involves the modification of amino acid precursors, their assembly into a dipeptide core, and subsequent cyclization.

The core structure of this compound is assembled by two large, multi-domain enzymes known as non-ribosomal peptide synthetases (NRPSs), encoded by the txtA and txtB genes. researchgate.net These enzymes function as a molecular assembly line. TxtA is responsible for recognizing, activating, and incorporating the amino acid L-phenylalanine. researchgate.netmun.ca TxtB performs the same function for the unusual, non-proteinogenic amino acid L-4-nitrotryptophan. nih.govlsu.edu The TxtA and TxtB enzymes then catalyze the formation of a peptide bond between the two activated amino acids and the subsequent cyclization to form the characteristic 2,5-diketopiperazine ring of the thaxtomin core. nih.govresearchgate.net The proper folding and function of the TxtA and TxtB NRPSs are promoted by TxtH, a small MbtH-like protein encoded within the gene cluster. nih.govnih.govfrontiersin.org

The txt gene cluster in Streptomyces pathogens encodes two distinct cytochrome P450 monooxygenases, TxtC and TxtE, which perform critical but separate functions.

TxtC: The txtC gene is conspicuously absent from the S. ipomoeae genome. nih.govresearchgate.netlsu.edu In thaxtomin A-producing species, TxtC is a P450 monooxygenase that performs post-cyclization hydroxylation of the thaxtomin backbone. nih.govnih.gov Its absence in S. ipomoeae directly accounts for the production of the non-hydroxylated this compound, as opposed to the hydroxylated thaxtomin A. researchgate.netlsu.edu

TxtE: TxtE is a crucial cytochrome P450 enzyme present in the S. ipomoeae txt cluster that acts at an early stage of the biosynthetic pathway. lsu.eduapsnet.org TxtE catalyzes the regiospecific nitration of L-tryptophan at the C-4 position of the indole (B1671886) ring to produce L-4-nitrotryptophan. nih.govnih.govplos.org This reaction is a key step, as it creates the unique nitro-group-containing precursor required for the NRPS machinery. plos.org The TxtE-catalyzed nitration uses nitric oxide (NO) and molecular oxygen. nih.govplos.org

The essential nitro group of this compound originates from a reaction catalyzed by a nitric oxide synthase (NOS), encoded by the txtD (also referred to as nos) gene. lsu.eduresearchgate.net This enzyme is responsible for generating nitric oxide (NO) through the oxidation of L-arginine. nih.govnih.govasm.org The NO produced by TxtD is then utilized as a substrate by the cytochrome P450 enzyme TxtE to nitrate (B79036) L-tryptophan, forming L-4-nitrotryptophan. nih.govresearchgate.netmdpi.com This TxtD-TxtE enzymatic cascade, where a NOS provides the reactive nitrogen species for a P450-catalyzed nitration, is a key feature of the thaxtomin biosynthetic pathway. nih.govnih.gov

Catalytic Functions of Cytochrome P450 Monooxygenases: TxtC and TxtE

Transcriptional and Translational Regulation of txt Genes

The biosynthesis of thaxtomins is a tightly regulated process, controlled at both the transcriptional and translational levels. This intricate regulatory network ensures that the production of these phytotoxins is initiated in response to specific environmental cues, such as the presence of a host plant. The regulation involves a pathway-specific activator, the influence of plant-derived signaling molecules, and a sophisticated layer of translational control tied to the bacterium's developmental state.

TxtR (AraC/XylS Family Transcriptional Regulator) as a Positive Activator

The primary regulator of the thaxtomin biosynthetic (txt) gene cluster is TxtR, a protein belonging to the AraC/XylS family of transcriptional regulators. nih.govmdpi.com TxtR functions as a cluster-situated regulator (CSR), meaning its gene (txtR) is located within the thaxtomin biosynthetic gene cluster it controls. nih.govresearchgate.net Research has firmly established TxtR as a positive activator, essential for the transcription of the thaxtomin biosynthetic genes. nih.govcdnsciencepub.com

In Streptomyces scabiei, the producer of thaxtomin A, deletion of the txtR gene results in the abolishment of thaxtomin production and a near-complete loss of virulence. nih.govapsnet.org This is because the accumulation of transcripts for the biosynthetic genes, such as txtA and txtB, is significantly reduced in txtR deletion mutants. nih.gov Similarly, in Streptomyces ipomoeae, the producer of this compound, deleting txtR reduces this compound production to barely detectable levels and significantly impairs the pathogen's ability to cause disease on sweet potato roots. cdnsciencepub.comnih.gov This demonstrates the conserved and critical role of TxtR as a positive activator across different thaxtomin-producing species. cdnsciencepub.com

| Gene/Regulator | Family/Type | Function in Thaxtomin Biosynthesis | Organism(s) |

| TxtR | AraC/XylS | Positive transcriptional activator of txt genes. nih.govcdnsciencepub.com | S. scabiei, S. ipomoeae |

| CebR | LacI family | Transcriptional repressor of txtR and other genes; inhibited by cellobiose (B7769950). nih.govresearchgate.net | S. scabiei |

| bldA | tRNA gene | Encodes leucyl-tRNA for the rare TTA codon, enabling translation of txtR mRNA. researchgate.netbiorxiv.org | Streptomyces spp. |

Induction of Biosynthesis by Cellobiose and Related Ligands

The activation of thaxtomin biosynthesis is directly linked to chemical signals from host plants, with the disaccharide cellobiose being a key inducer, particularly for thaxtomin A production in S. scabiei. nih.govlsu.edu Cellobiose, a subunit of cellulose (B213188), is thought to signal the presence of expanding plant tissue, which is the target for thaxtomin's action. nih.gov The regulatory mechanism involves a sophisticated "double-lock" system governed by both a repressor (CebR) and the activator (TxtR). nih.govbiorxiv.org

Once transported into the bacterial cell, cello-oligosaccharides like cellobiose and cellotriose (B13521) can interact with two key proteins. biorxiv.orgnih.gov Firstly, they bind to the repressor protein CebR, which in their absence binds to specific sites within the txt gene cluster, preventing the expression of txtR. nih.govresearchgate.net The binding of cellobiose to CebR inhibits its DNA-binding ability, thus "unlocking" the transcription of txtR. nih.govresearchgate.net Secondly, cellobiose also functions as a ligand for the TxtR protein itself. nih.gov The binding of cellobiose to TxtR is believed to enhance its function as a transcriptional activator, promoting the expression of the thaxtomin biosynthetic genes. nih.govnih.gov While this interaction with TxtR may serve to fine-tune the regulation, the primary induction mechanism is the relief of CebR repression. nih.govresearchgate.net

It is important to note that while cellobiose is a potent inducer for thaxtomin A in S. scabiei, the regulation of this compound production in S. ipomoeae is different. nih.govlsu.edu this compound synthesis in S. ipomoeae is not responsive to cellobiose, indicating a divergent regulatory pathway in this species, although the specific inducer molecule(s) have not been definitively identified. researchgate.netlsu.edu

Impact of Rare Codon Usage (e.g., TTA) and Translational Control (e.g., bldA gene)

A further layer of regulation exists at the translational level, linked to the use of rare codons within the txtR gene. biorxiv.orgasm.org Streptomyces genomes have a high G+C content, which makes the TTA codon extremely rare. nih.gov The translation of this codon requires a specific leucyl-tRNA, which is encoded by the bldA gene. nih.govbiorxiv.org The expression of bldA is itself developmentally regulated, with its tRNA product becoming abundant only during the switch from primary to secondary metabolism and the onset of morphological differentiation. biorxiv.org

The txtR gene in S. scabiei contains a single TTA codon. biorxiv.orgasm.org This means that even if the txtR gene is transcribed, its successful translation into a functional TxtR protein is dependent on the availability of the bldA-encoded tRNA. researchgate.net Consequently, a bldA mutant of S. scabiei is unable to produce thaxtomin A and shows reduced virulence. nih.govresearchgate.net This translational control mechanism ensures that thaxtomin production is delayed until the bacterial population has reached a certain density or developmental stage, preventing premature virulence gene expression. biorxiv.org

This translational control is even more pronounced in S. ipomoeae. The txt gene cluster in this species, particularly the txtR activator gene, features an unusually high number of TTA codons. nih.govresearchgate.net The txtR gene in some S. ipomoeae strains contains four TTA codons. researchgate.net This suggests that this compound production is subject to exceptionally stringent bldA-dependent translational control. nih.govresearchgate.net Deletion of the bldA gene in S. ipomoeae renders the strain avirulent, likely because it is unable to produce the TxtR activator and therefore cannot synthesize this compound. lsu.edu

| Regulatory Element | Location/Target | Mechanism of Action | Impact on this compound Biosynthesis |

| TxtR | txt gene promoters | Binds to promoter regions to activate transcription. nih.gov | Essential for gene expression; deletion halts production. cdnsciencepub.com |

| Cellobiose | CebR and TxtR proteins | Relieves CebR repression of txtR and acts as a co-activator for TxtR (in S. scabiei). nih.govnih.gov | Not a primary inducer for this compound in S. ipomoeae. lsu.edu |

| TTA Codon | txtR mRNA | Requires rare, developmentally controlled bldA-encoded tRNA for translation. nih.govbiorxiv.org | Links thaxtomin production to bacterial development; multiple TTA codons in S. ipomoeae txtR suggest strict control. researchgate.net |

| bldA gene | TTA codons | Provides the specific leucyl-tRNA necessary for translating TTA codons. researchgate.net | Essential for the translation of TxtR protein; deletion abolishes virulence. lsu.edu |

Thaxtomin C As a Pathogenicity Determinant in Streptomyces Ipomoeae

Experimental Evidence for Essential Role in Virulence

Thaxtomin C is a critical pathogenicity determinant for Streptomyces ipomoeae, the bacterium responsible for soil rot disease in sweet potatoes. cdnsciencepub.com While its structural relative, thaxtomin A, is the principal virulence factor for most scab-causing Streptomyces species, this compound is specifically required for the pathogenicity of S. ipomoeae on its primary host. cdnsciencepub.com The essentiality of this phytotoxin in the disease cycle has been established through targeted genetic studies that demonstrate its crucial role in the initial stages of infection. lsu.edunih.gov

Analysis of Targeted txt Gene Mutants and Complemented Strains

To elucidate the precise role of this compound in the virulence of Streptomyces ipomoeae, researchers have constructed and analyzed targeted mutants with deletions in the thaxtomin biosynthetic gene cluster (txt). lsu.eduresearchgate.net The txt gene cluster in S. ipomoeae contains genes homologous to those in thaxtomin A producers, such as txtA, txtB, and the regulatory gene txtR, although it notably lacks the txtC gene responsible for a hydroxylation step. nih.gov

Studies involving the creation of txt deletion mutants, such as strains DG1 and DG5, have provided direct evidence for the role of this compound. apsnet.org These mutants, which are incapable of producing this compound, exhibit no apparent defects in growth or morphology compared to the wild-type strain. apsnet.org However, when these mutants are used to inoculate sweet potato plants, they are unable to cause disease on intact adventitious roots. lsu.eduapsnet.org Specifically, targeted deletion of the txtR gene, which acts as a positive activator for other txt genes, reduces this compound production to trace levels and significantly impairs the pathogen's ability to infect sweet potato adventitious roots. cdnsciencepub.comscholaris.ca

Further experiments have shown that while wild-type S. ipomoeae causes severe necrotic destruction of the fibrous feeder roots, the txt mutants show no such activity. lsuagcenter.com This loss of virulence in the mutants confirms that this compound is indispensable for the initial infection of sweet potato roots. lsuagcenter.com

Table 1: Pathogenicity of S. ipomoeae Wild-Type vs. txt Gene Mutants

| Strain | Genotype | This compound Production | Pathogenicity on Adventitious Roots | Necrosis on Wounded Storage Root Slices |

|---|---|---|---|---|

| Wild-Type S. ipomoeae | txt cluster intact | Normal | Virulent (causes necrotic destruction) | Causes necrosis |

| txt Deletion Mutants (e.g., DG1, DG5) | Deletion in txt biosynthetic genes | Abolished | Avirulent (unable to penetrate/infect) | Causes necrosis |

| txtR Mutant | Deletion of txtR regulatory gene | Reduced to trace amounts | Significantly reduced virulence | Causes necrosis |

This table summarizes experimental findings that demonstrate the effect of mutating genes within the this compound biosynthetic cluster on the pathogenicity of S. ipomoeae. cdnsciencepub.comlsu.edulsuagcenter.com

Contribution to Host Plant Penetration and Colonization

This compound is fundamental to the ability of S. ipomoeae to penetrate and colonize its host plant. The primary role of the toxin appears to be facilitating the pathogen's entry into the plant's root system. lsu.edunih.gov Research indicates that this compound acts as a cellulose (B213188) biosynthesis inhibitor, a mechanism shared with thaxtomin A. annualreviews.orgresearchgate.net By disrupting the formation of plant cell walls, the toxin weakens the structural integrity of the root tissue, thereby enabling the bacterium to invade. lsu.edu

Mechanisms of Inter- and Intracellular Penetration of Adventitious Roots

Histopathological studies combined with the analysis of non-pathogenic mutants have revealed that this compound is essential for both the inter- and intracellular penetration of adventitious roots of the sweet potato. nih.govresearchgate.netapsnet.org Adventitious roots are the primary entry point for S. ipomoeae. lsuagcenter.com The wild-type pathogen successfully breaches the epidermal and cortical cell layers of these roots. However, the txt mutants, which cannot produce this compound, are unable to penetrate these intact root surfaces. lsu.eduresearchgate.net This demonstrates that this compound is the key factor that allows the bacterium to overcome the physical barrier of the plant cell wall and initiate colonization. lsu.edu

Influence on Necrotic Lesion Development in Sweet Potato Roots

While this compound is crucial for the initial stages of infection, its role in the subsequent development of necrotic lesions on sweet potato storage roots is different. lsu.edunih.gov Streptomyces ipomoeae infection is characterized by highly necrotic destruction of root tissues, leading to lesions on the fleshy storage roots. researchgate.netapsnet.org

Interestingly, when the surfaces of sweet potato storage roots are wounded, the this compound-deficient txt mutants are still capable of causing necrotic lesions that are visually indistinguishable from those caused by the wild-type bacterium. lsu.edulsuagcenter.com This finding indicates that this compound is dispensable for causing necrosis once the pathogen has gained entry into the plant tissue. lsuagcenter.com After the initial penetration facilitated by this compound, S. ipomoeae likely utilizes other, yet-to-be-identified, virulence factors to necrotize the root tissue and form the characteristic lesions of soil rot disease. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Thaxtomin C Action in Plants

Inhibition of Cellulose (B213188) Biosynthesis in Expanding Plant Tissues

A primary mechanism of action for the thaxtomin family of toxins is the potent inhibition of cellulose biosynthesis. annualreviews.orgresearchgate.net Cellulose is a critical structural component of the plant cell wall, providing strength and rigidity, and its synthesis is essential for cell expansion and division. nih.gov Thaxtomins disrupt this process in expanding plant tissues, a mode of action consistent with the ability of pathogenic Streptomyces to infect rapidly growing tissues in a wide range of host plants. nih.govresearchgate.net

Research on thaxtomin A has demonstrated that it specifically inhibits the incorporation of glucose into the cellulosic fraction of the cell wall. nih.govagscientific.com This leads to a significant reduction in crystalline cellulose content. agscientific.comnih.gov Plants treated with thaxtomin A often compensate for this deficiency by increasing the deposition of other cell wall components like pectins and hemicellulose. researchgate.netnih.gov This disruption of the primary cell wall's integrity is believed to facilitate the physical penetration of plant tissues by the pathogen. lsu.edu

Evidence strongly indicates that thaxtomin C functions through a similar mechanism. It is a less-modified derivative of thaxtomin A, lacking a hydroxyl group. researchgate.net Crucially, targeted genetic knockout of the this compound biosynthetic genes in S. ipomoeae renders the bacterium non-pathogenic, specifically by eliminating its ability to penetrate the intact adventitious roots of sweet potato. lsu.edunih.gov This finding directly links this compound production to the breakdown of the plant's physical defenses, consistent with the inhibition of cellulose synthesis. lsu.edu Purified this compound has also been shown to induce scab-like symptoms on potato minitubers, further confirming its role as a potent phytotoxin that targets the cell wall. lsu.edu

Induction of Specific Cellular Responses

Beyond its direct impact on the cell wall, this compound triggers a cascade of cellular responses that contribute to disease symptoms. These responses involve ionic fluxes, programmed cell death, and dramatic morphological changes in plant cells.

A key early event in the plant's response to thaxtomins is a rapid change in intracellular calcium ion (Ca2+) concentrations. Studies using thaxtomin A have shown that it induces a swift influx of Ca2+ from the extracellular space into the cytoplasm. annualreviews.orgmdpi.comnih.gov This influx is considered a critical step in the signaling pathway that leads to many of the subsequent toxic effects. annualreviews.orgnih.gov The process is thought to be amplified by a mechanism of Ca2+-induced Ca2+ release from internal stores within the cell, such as the vacuole or endoplasmic reticulum. annualreviews.org This stimulation of cytoplasmic Ca2+ spiking is a conserved response in plant-pathogen interactions and is a prerequisite for thaxtomin-induced cell death. annualreviews.orgcabidigitallibrary.org While direct studies on this compound are less common, its structural similarity and shared phytotoxic effects with thaxtomin A suggest a conserved mechanism involving the disruption of Ca2+ homeostasis.

Thaxtomins are potent inducers of plant cell death. annualreviews.orgresearchgate.net Research on thaxtomin A has characterized this as an atypical form of programmed cell death (PCD). researchgate.netmdpi.com This induced cell death is distinct from the classic hypersensitive response often seen in plant immunity, as it appears to occur without the typical markers of a defense-related oxidative burst. agscientific.commdpi.com The cell death pathway is dependent on active gene transcription and the synthesis of new proteins, which are hallmarks of a controlled PCD process. nih.gov

In the context of this compound, its role as a pathogenicity determinant for S. ipomoeae involves causing necrosis on storage-root tissue. lsu.edu Mutant strains of the bacterium unable to produce this compound lose the ability to cause this tissue death, highlighting the toxin's direct role in killing plant cells. lsu.edu The cell death induced by thaxtomins is associated with a characteristic swelling of the cells, which precedes their ultimate collapse. mdpi.com This process may be facilitated by the activation of specific defense-related pathways, such as the EDS1/PAD4 signaling pathway, which can lead to cell death. mdpi.com

Mechanisms of Plant Cell Death Induction

Ongoing Investigations into Precise Molecular Targets

While it is well-established that thaxtomins inhibit cellulose biosynthesis, the precise molecular target within the plant cell remains an area of active investigation. researchgate.netresearchgate.net The primary candidate for the toxin's binding site is the cellulose synthase (CESA) complex, a multi-protein structure located in the plasma membrane that is responsible for synthesizing cellulose microfibrils. nih.gov Studies on thaxtomin A have shown that it alters the abundance and motility of CESA complexes in the plasma membrane. agscientific.comnih.gov

However, the exact CESA subunit or associated protein that this compound binds to has not been definitively identified. The symptoms caused by thaxtomins are similar to those induced by synthetic herbicides known to inhibit cellulose synthesis, such as isoxaben (B1672637) and dichlobenil, yet there may be subtle differences in their modes of action. nih.govnih.gov The fact that genes conferring resistance to thaxtomins have been difficult to identify suggests that the target is a highly conserved and essential component of the plant cellular machinery. nih.gov Future research will likely focus on using advanced genetic and biochemical techniques to pinpoint the specific binding partner of this compound, which will provide a more complete understanding of its potent phytotoxicity.

Data Tables

Table 1: Summary of Molecular and Cellular Effects of this compound

| Mechanism/Effect | Description | Supporting Evidence | References |

| Inhibition of Cellulose Biosynthesis | Disrupts the synthesis of cellulose, a primary component of the plant cell wall, leading to weakened cell structure. | Inferred from the general mechanism of thaxtomins and the loss of pathogenicity in S. ipomoeae mutants unable to produce this compound. | nih.govlsu.edunih.gov |

| Induction of Ca2+ Spiking | Triggers a rapid influx of calcium ions into the cytoplasm, initiating a signaling cascade. | Based on detailed studies of the closely related thaxtomin A, which is considered a model for the toxin class. | annualreviews.orgmdpi.comnih.gov |

| Induction of Plant Cell Death | Causes an atypical form of programmed cell death (PCD) and tissue necrosis. | Demonstrated by the necrotic effect of this compound on storage-root tissue. | lsu.edumdpi.com |

| Cell Hypertrophy & Seedling Stunting | Causes abnormal cell swelling and inhibits overall plant growth due to weakened cell walls. | A characteristic symptom of the thaxtomin family of phytotoxins. | google.complos.org |

Comparative Analysis of Thaxtomin Analogues and Functional Divergence

Structural and Functional Distinctions Between Thaxtomin C and Thaxtomin A

The structural and functional differences between this compound and thaxtomin A are central to understanding their distinct roles in plant diseases.

Modifications and Derivatives Across the Thaxtomin Family

The thaxtomin family of phytotoxins are cyclic dipeptides, specifically 2,5-diketopiperazines, characterized by a 4-nitroindole (B16737) moiety. google.comnih.govapsnet.org Thaxtomin A, the principal phytotoxin produced by Streptomyces scabiei, is derived from the condensation of 4-nitrotryptophan (B14803151) and L-phenylalanine, followed by N-methylation and hydroxylation. researchgate.netapsnet.org

In contrast, this compound, produced by Streptomyces ipomoeae, is a less-modified analogue. lsu.edulsu.edu The key structural difference is the absence of the hydroxyl groups that are present on the phenylalanine residue of thaxtomin A. nih.govresearchgate.net The biosynthesis of thaxtomin A involves the TxtC enzyme, a P450 monooxygenase, which is responsible for these hydroxylations. nih.govnih.gov The gene cluster for this compound biosynthesis in S. ipomoeae notably lacks the txtC gene, explaining the absence of hydroxylation in this compound. nih.govresearchgate.net

Over 11 analogues of thaxtomins have been identified from various microorganisms, with individual compounds differing in the presence or absence of N-methyl and hydroxyl groups and their positions. google.comgoogle.com

| Feature | Thaxtomin A | This compound |

| Core Structure | 2,5-diketopiperazine with 4-nitroindole | 2,5-diketopiperazine with 4-nitroindole |

| Amino Acid Precursors | 4-nitro-L-tryptophan and L-phenylalanine | 4-nitro-L-tryptophan and L-phenylalanine |

| Hydroxylation | Hydroxylated on the phenylalanine residue | Non-hydroxylated |

| Key Biosynthetic Enzyme Difference | Presence of TxtC (P450 monooxygenase) | Absence of txtC gene |

| Producing Organism (Example) | Streptomyces scabiei | Streptomyces ipomoeae |

Differential Roles in Host Specificity and Disease Phenotypes

The structural variations between thaxtomin A and this compound directly correlate with their roles in host specificity and the presentation of disease symptoms. Thaxtomin A is the primary pathogenicity determinant for most scab-causing pathogens, including S. scabiei, which has a broad host range affecting crops like potato, beet, carrot, and radish. cdnsciencepub.comnih.govnih.gov The phytotoxin induces symptoms such as tuber skin damage, corky lesions, and can affect deeper tissue layers, causing pitted lesions. mdpi.com

Conversely, this compound is the essential pathogenicity determinant for Streptomyces ipomoeae, the causative agent of soil rot disease in sweet potato (Ipomoea batatas). nih.govcdnsciencepub.com Unlike the broad-host-range scab pathogens, S. ipomoeae appears to naturally infect only plants in the Convolvulaceae family. lsu.edu Studies with txt gene knockout mutants of S. ipomoeae demonstrated that while the mutants could still cause necrosis on storage-root tissue, they were unable to penetrate intact adventitious roots, indicating that this compound is crucial for the initial penetration of the host. lsu.edunih.gov

This suggests a divergence in function, where the hydroxylation of thaxtomin A may contribute to its effectiveness across a wider range of plant hosts, while the less-modified this compound is specifically adapted for the infection of sweet potato.

Shared and Unique Pathogenicity Determinants Among Diverse Streptomyces Species

While thaxtomins are a hallmark of many plant-pathogenic Streptomyces, they are part of a larger arsenal (B13267) of virulence factors that can be shared or unique among different species.

The genes for thaxtomin biosynthesis are typically located on a mobile pathogenicity island (PAI), which can be transferred to non-pathogenic relatives, leading to the emergence of new pathogenic strains. nih.govnih.gov This PAI often contains other virulence-related genes. For instance, in S. scabiei, the PAI, also known as the toxicogenic region, is a large genetic element. nih.gov

Key shared pathogenicity determinants include:

Thaxtomin Biosynthesis Cluster: The core set of genes (txtA, txtB, txtD, txtE, txtH, and the regulator txtR) required for producing the thaxtomin backbone is conserved among thaxtomin-producing species, including S. scabiei and S. ipomoeae. nih.govcdnsciencepub.com

Secreted Proteins: Pathogenic Streptomyces often secrete proteins that contribute to virulence, such as Nec1 and TomA, although these are notably absent in S. ipomoeae. researchgate.netcdnsciencepub.com

Phytohormones: Some pathogenic species produce phytohormones like indole-3-acetic acid (IAA), which can also function as a virulence factor. cdnsciencepub.com

Unique determinants often relate to the specific host and disease. The production of this compound by S. ipomoeae, as opposed to thaxtomin A, is a primary example of a unique determinant linked to its specific host range. nih.govcdnsciencepub.com Furthermore, the regulatory mechanisms governing thaxtomin production can differ. For example, thaxtomin A production in S. scabiei is induced by the plant-derived disaccharide cellobiose (B7769950), which binds to the transcriptional regulator TxtR. asm.org In contrast, this compound production in S. ipomoeae is not responsive to cellobiose, suggesting a different regulatory ligand, possibly one specific to its host family. asm.orggov.nl.ca

Structure-Activity Relationship Studies of this compound and Analogues

Structure-activity relationship (SAR) studies are crucial for understanding which chemical features of the thaxtomin molecule are essential for its phytotoxic activity. These studies have revealed key insights into the functional importance of different parts of the thaxtomin structure.

Early SAR studies on thaxtomin A established that the 4-nitro group on the indole (B1671886) ring and the L,L-configuration of the diketopiperazine ring are critical for its phytotoxicity. google.comgoogle.com

More recent and extensive SAR studies involving the synthesis and evaluation of various thaxtomin analogues, including this compound, have further refined this understanding. nih.govacs.org Key findings from these studies include:

The 4-nitroindole fragment is essential for phytotoxicity . nih.govacs.org

Substituents on the diketopiperazine ring, such as benzyl and m-hydroxybenzyl groups, are favorable for efficacy . nih.govacs.org This highlights the importance of the phenylalanine-derived portion of the molecule.

N-methylations on both the indole and the diketopiperazine rings have a relatively weak influence on herbicidal activity. nih.govacs.org

These findings indicate that while the core structure and the nitro group are non-negotiable for activity, modifications on the phenylalanine-derived side chain, such as the hydroxylation that distinguishes thaxtomin A from this compound, can modulate the potency and possibly the host-specific activity of the toxin. The potent herbicidal activity of this compound and its analogues against various weeds demonstrates their potential as bioherbicides. nih.govacs.org Additionally, some studies have shown that this compound exhibits antifungal properties against a wide range of fungi. nih.govacs.org

The table below summarizes key structural elements and their impact on activity based on SAR studies.

| Structural Feature | Importance for Phytotoxicity |

| 4-Nitroindole Group | Essential |

| Diketopiperazine Ring (L,L-configuration) | Specific and required for phytotoxicity |

| Benzyl/m-hydroxybenzyl Substituents | Favorable for efficacy |

| N-methylations | Weak influence on activity |

Advanced Research Methodologies for Thaxtomin C Investigation

Molecular Genetic Techniques for Pathway Dissection (e.g., Gene Deletion, Overexpression)

Molecular genetic techniques are fundamental to establishing the function of specific genes within the thaxtomin C biosynthetic pathway. Gene deletion, or knockout, studies have been particularly instrumental in defining the roles of the thaxtomin biosynthetic gene cluster (txt) in S. ipomoeae. lsu.edunih.gov

Researchers have successfully cloned and sequenced the txt gene cluster in S. ipomoeae, revealing the presence of homologs for txtA, txtB, txtD, txtE, txtH, and the regulator txtR. researchgate.netnih.gov A notable finding from this sequencing was the conspicuous absence of a txtC homolog, the gene responsible for post-cyclic hydroxylation in thaxtomin A-producing species. lsu.edunih.gov This genetic characteristic is consistent with the non-hydroxylated structure of this compound. lsu.edu

To experimentally verify the function of this cluster, targeted gene deletion mutants were created. lsu.edu In one study, a multi-gene deletion spanning from the 5' portion of txtB to the 3' end of txtE was engineered in S. ipomoeae strain 91-03. lsu.edu In another, a specific deletion of the txtA gene was performed. lsu.edu Subsequent analysis confirmed that these knockout mutants were no longer able to produce this compound. lsu.edunih.gov Furthermore, when the txtA deletion was complemented with a functional copy of the gene, production of this compound was restored, definitively linking the txt gene cluster to this compound biosynthesis. lsu.edu These genetic manipulation studies provide direct evidence for the role of the identified genes in phytotoxin production and pathogenicity.

| Gene | Putative Function in Thaxtomin Biosynthesis | Technique Used for Functional Analysis | Finding |

| txtA | Non-ribosomal peptide synthetase (NRPS) | Gene Deletion, Complementation | Essential for this compound production. lsu.edu |

| txtB | Non-ribosomal peptide synthetase (NRPS) | Gene Deletion | Essential for this compound production. lsu.edu |

| txtD | Nitric oxide synthase | Gene Deletion | Part of the essential biosynthetic cluster. lsu.eduresearchgate.net |

| txtE | P450 monooxygenase (for tryptophan nitration) | Gene Deletion | Part of the essential biosynthetic cluster. lsu.eduresearchgate.net |

| txtH | MbtH-like protein (NRPS accessory protein) | Gene Deletion | Part of the essential biosynthetic cluster. lsu.edunih.gov |

| txtR | AraC/XylS family transcriptional regulator | Gene Deletion | Essential for pathogenicity. nih.govresearchgate.net |

| txtC | P450 monooxygenase (for dipeptide hydroxylation) | Sequence Analysis | Absent from the S. ipomoeae txt cluster. lsu.edu |

Quantitative Transcriptional and Gene Expression Analysis (e.g., RT-PCR)

Quantitative analysis of gene expression provides critical insights into the regulation of this compound biosynthesis, particularly in response to host signals. Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and its quantitative version (RT-qPCR) are powerful tools for measuring the transcript levels of txt genes.

Studies have demonstrated that the this compound biosynthetic genes are actively expressed during the interaction between S. ipomoeae and its host. lsu.edu In one experiment, total RNA was isolated from sweet potato storage root slices that had been inoculated with S. ipomoeae. lsu.edu Using this RNA as a template, RT-PCR analysis detected transcripts of the txtA gene, indicating that the biosynthetic pathway is switched on in the presence of host tissue. lsu.edu

While much of the detailed quantitative work has been performed on the closely related thaxtomin A system, the methodologies are directly applicable. In studies of S. scabies, RT-qPCR has been used to measure the change in transcript levels of genes like txtA, txtR, and txtE in response to genetic modifications, such as the deletion of regulatory proteins. nih.gov This approach typically involves:

Extraction of total RNA from bacterial cultures grown under specific conditions.

Reverse transcription of the RNA into complementary DNA (cDNA). oup.com

Amplification of specific cDNA targets using a qPCR machine with fluorescent probes (like TaqMan) or intercalating dyes (like SYBR Green). oup.commdpi.com

Normalization of the data using the expression levels of one or more stable housekeeping genes (e.g., gyrA, hrdB) to ensure accuracy. google.comfrontiersin.org

These quantitative analyses have shown that thaxtomin biosynthesis is tightly controlled at the transcriptional level, often influenced by nutrient availability and global regulatory proteins. researchgate.netnih.gov

Chromatographic and Spectroscopic Methods for Metabolite Profiling and Identification

The identification, quantification, and profiling of this compound and its related metabolites rely heavily on the combined power of chromatography and spectrometry. organomation.com These techniques are essential for confirming the products of the biosynthetic pathway and for discovering novel related compounds.

High-Performance Liquid Chromatography (HPLC) is the primary technique used for the separation and detection of this compound from bacterial culture extracts. lsu.edu In studies of S. ipomoeae, crude extracts are analyzed by reversed-phase HPLC, where this compound elutes as a distinct peak at a characteristic retention time. lsu.edunih.gov The identity of this peak is confirmed by comparing its retention time to that of a purified this compound standard. lsu.edu The power of this technique is further demonstrated when analyzing extracts from genetically modified strains; for instance, the HPLC peak corresponding to this compound is absent in txt deletion mutants and reappears in complemented strains. lsu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive detection and mass analysis of mass spectrometry. asm.org This technique is invaluable for confirming the identity of known thaxtomins by their mass-to-charge ratio and for identifying novel analogs. asm.orgacs.org High-resolution mass spectrometry (HR-MS) provides precise mass data, allowing for the determination of elemental composition. asm.org Metabolomic studies on Streptomyces use LC-MS to generate comprehensive profiles of all secreted small molecules, which can then be analyzed with advanced bioinformatics tools to identify entire families of related compounds. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a crucial tool for the definitive structural elucidation of new compounds. nih.gov Techniques like 1H- and 13C-NMR provide detailed information about the chemical environment of each atom in a molecule, allowing researchers to piece together its complete structure. nih.gov NMR was instrumental in determining the structure of thaxtomin D, a didehydroxy analog of thaxtomin A, which was isolated from a txtC mutant of S. acidiscabies. nih.gov

| Technique | Application in this compound Research | Key Findings |

| HPLC | Separation and quantification of this compound in extracts. | Confirmed the absence of this compound in txt mutants and its presence in wild-type and complemented strains. lsu.edu |

| LC-MS | Identification and profiling of thaxtomins and other metabolites. | Confirmed the identity of thaxtomin A and its analogs in various Streptomyces species. asm.org Used in metabolomic workflows to identify new derivatives. acs.org |

| NMR | Definitive structural elucidation of novel thaxtomin analogs. | Determined the structure of thaxtomin D, confirming the function of the TxtC enzyme. nih.gov |

Histopathological and Microscopic Approaches to Host-Pathogen Interactions

Understanding the role of this compound in disease requires detailed observation of the pathogen's activity within host tissues. Histopathological and advanced microscopic techniques have been vital in elucidating how this compound facilitates the infection of sweet potato by S. ipomoeae.

Early histopathological studies revealed that S. ipomoeae was capable of penetrating the adventitious roots of sweet potato both between cells (intercellularly) and through cells (intracellularly). researchgate.netannualreviews.org However, the pathogen appeared unable to breach the intact periderm of the main storage roots. researchgate.net

The link between these observations and this compound production was established through virulence assays using the previously described txt knockout mutants. nih.govresearchgate.net When sweet potato plants were inoculated with wild-type S. ipomoeae, the typical disease symptoms of necrotic lesions on roots were observed. lsu.edu In stark contrast, the this compound-deficient mutants were unable to penetrate intact adventitious roots and failed to cause disease symptoms on them. nih.govapsnet.org Interestingly, these mutants could still cause necrosis if applied directly to wounded storage-root tissue. lsu.edulsuagcenter.com

These findings, viewed together, suggest a clear model for infection: this compound is an essential pathogenicity determinant required for the initial penetration of intact host root tissue. researchgate.netapsnet.org Once the pathogen has breached the plant's outer defenses, other virulence factors are likely responsible for the subsequent tissue necrosis. nih.gov Future research may employ techniques like laser scanning confocal microscopy, potentially with Green Fluorescent Protein (GFP)-labeled bacteria, to visualize the colonization process in real-time and further dissect the infection mechanism at a cellular level. lsuagcenter.com

Application of Comparative Genomics and Phylogenomics in Evolutionary Studies

Comparative genomics and phylogenomics, which involve comparing the entire genetic content and evolutionary relationships of different organisms, have provided profound insights into the origins and evolution of this compound production in S. ipomoeae.

Genomic sequencing of multiple virulent and avirulent S. ipomoeae strains confirmed that the txt gene cluster is consistently present in all pathogenic strains. researchgate.netnih.gov One of the most significant findings from these comparative analyses is that the this compound biosynthetic locus in S. ipomoeae appears to have a different evolutionary history compared to the thaxtomin A clusters found in potato scab pathogens like S. scabies and S. turgidiscabies. nih.govnih.gov In the scab-causing species, the txt genes are often located on a mobile genomic island, also known as a pathogenicity island (PAI), which can be transferred between species via lateral gene transfer. researchgate.netnih.gov However, in S. ipomoeae, the txt locus does not appear to reside within a similar genomic island. researchgate.netnih.gov

Phylogenomic analyses, which reconstruct evolutionary trees based on gene content and sequence, support this divergence. nih.govresearchgate.net These studies suggest that while S. ipomoeae and S. scabies may have descended from a common ancestor, their respective thaxtomin biosynthetic clusters have diverged significantly over time. nih.govresearchgate.net Phylogenetic trees constructed using the sequences of individual txt genes consistently place S. ipomoeae in a separate clade from the thaxtomin A-producing species. apsnet.org This evidence points towards a more ancestral and vertically inherited evolutionary pathway for the this compound cluster in S. ipomoeae, as opposed to the lateral transfer events that are thought to have distributed the thaxtomin A cluster among other pathogenic Streptomyces. nih.govresearchgate.net

Future Directions in Thaxtomin C Research

Elucidation of Additional Virulence Factors and Synergistic Interactions in Pathogenesis

While Thaxtomin C is a recognized determinant of pathogenicity for Streptomyces ipomoeae, it does not act in isolation. lsu.edunih.gov Evidence strongly suggests the involvement of other virulence factors that work synergistically with the phytotoxin to cause disease. A critical area of future research is the identification and characterization of these additional factors.

Research has shown that this compound is essential for the initial penetration of intact adventitious sweet potato roots by S. ipomoeae. nih.govresearchgate.net However, mutant strains unable to produce this compound can still induce necrosis on wounded storage-root tissue, indicating that other factors are responsible for this necrotic activity once the pathogen has gained entry. lsu.edunih.govapsnet.org

Key research findings and future directions include:

Identification of Necrotic Factors: A primary goal is to identify the specific molecules responsible for the tissue necrosis observed in soil rot disease. nih.govresearchgate.net

Role of Secreted Proteins: Pathogenic Streptomyces species are known to possess other virulence genes. For instance, nec1, which encodes a secreted necrogenic protein, has been identified as a virulence contributor in other pathogenic Streptomyces. nih.govannualreviews.org The thaxtomin biosynthetic genes and nec1 are often located together on large, mobile pathogenicity islands (PAIs). nih.govannualreviews.org

Pathogenicity Island (PAI) Components: These PAIs can carry a suite of putative virulence genes, including those for a cytokinin biosynthetic pathway and a saponinase homolog, which may contribute to disease development. nih.govannualreviews.org The PAI in Streptomyces turgidiscabies, for example, contains genes for thaxtomin A biosynthesis, a functional tomatinase (TomA), Nec1, and a cytokinin biosynthetic pathway (Fas). apsnet.orgapsnet.org Investigating the full complement of genes on the S. ipomoeae PAI is a priority.

Nitric Oxide's Role: The nitric oxide synthase involved in the nitration step of thaxtomin biosynthesis also produces diffusible nitric oxide. nih.gov This suggests that nitric oxide itself might have an additional, independent role during the infection process that warrants further investigation. nih.gov

Comprehensive Understanding of the Molecular Mode of Action and Specific Cellular Receptors

The general mode of action for thaxtomins is the inhibition of cellulose (B213188) biosynthesis in expanding plant tissues, which disrupts cell wall integrity. nih.govnih.govmdpi.com This leads to characteristic symptoms like cell swelling, hypertrophy, and ultimately cell death. nih.govgoogle.com However, the precise molecular interactions and the identity of specific cellular receptors remain largely unknown, representing a significant gap in our understanding. oup.comresearchgate.net

Future research in this area will focus on:

Identifying Cellular Receptors: A crucial objective is the identification of the specific plant cell receptors or binding sites for this compound. oup.com Research on the more-studied Thaxtomin A suggests that physiologically active tissues, like the root elongation zone, may have a higher density of these binding sites. oup.com

Investigating Early Signaling Events: Thaxtomin A has been shown to trigger very rapid changes in ion fluxes at the plasma membrane, including a transient influx of calcium (Ca2+) and a sustained efflux of hydrogen ions (H+). oup.com These events are part of an early signaling cascade that precedes the inhibition of cellulose synthesis. oup.com Understanding if this compound induces similar signaling events is a key question.

Exploring Toxin-Enzyme Interactions: While it is established that thaxtomins inhibit cellulose synthesis, the exact point of interference in the process is unclear. researchgate.net Future work aims to determine if thaxtomins directly interact with the cellulose synthase complex or affect its assembly and function on the plasma membrane. mdpi.com There is also a suggestion of a possible interaction with plasma membrane auxin receptors, which requires further exploration. oup.com

Structure-Function Analysis: this compound is a less-modified version of the toxin compared to Thaxtomin A, notably lacking a hydroxyl group. nih.gov Detailed structure-activity relationship studies will help clarify how these minor structural differences influence its specific activity, potency, and potential interactions with cellular targets in its host, the sweet potato. google.com

Evolutionary Trajectories of Thaxtomin Biosynthetic Genes and Pathogenicity Acquisition

The emergence of plant pathogenicity in Streptomyces is a fascinating evolutionary story centered on the acquisition of virulence genes. The thaxtomin biosynthetic (txt) gene cluster is a cornerstone of this process. Research indicates that these genes are not vertically inherited but are spread through horizontal gene transfer, facilitating the rapid emergence of new pathogenic species. nih.govscience.gov

Key areas for future evolutionary studies are:

Pathogenicity Island (PAI) Mobilization: The txt genes, along with other virulence factors like nec1, are located on large, mobilizable PAIs. nih.govapsnet.orgnih.gov These PAIs can be transferred between different Streptomyces species via conjugation, where they insert into the recipient's chromosome at specific sites. annualreviews.orgscience.gov Experiments have demonstrated that transferring the PAI from S. scabiei to a nonpathogenic species, Streptomyces diastatochromogenes, is sufficient to make the recipient pathogenic. apsnet.orgscience.gov Understanding the mechanisms that trigger and regulate this transfer is a major goal.

Phylogenetic Tracking: By comparing the sequences of txt genes and the structure of PAIs from different pathogenic species and geographic locations, researchers can trace the evolutionary history and movement of these virulence cassettes through bacterial populations. apsnet.orgcuni.cz

Evolution of the S. ipomoeae PAI: While phylogenomic data suggest a common ancestor for S. ipomoeae and S. scabiei, their PAIs are not identical. apsnet.orgnih.gov The S. ipomoeaetxt gene cluster notably lacks the txtC gene responsible for hydroxylation, which is why it produces this compound. nih.gov Investigating the evolutionary events that led to the specific gene content and organization of the PAI in S. ipomoeae will provide insight into its host-specific adaptation.

Development of Novel Research Tools and Model Systems for Studying Streptomyces ipomoeae and this compound

Advancements in understanding this compound and S. ipomoeae are intrinsically linked to the development of sophisticated research tools and relevant model systems. The creation of such tools allows for precise dissection of molecular mechanisms and host-pathogen interactions.

Significant progress and future needs in this area include:

Gene-Editing and Mutant Libraries: The construction of targeted gene deletion mutants, particularly txt knockout strains of S. ipomoeae, has been instrumental. lsu.edunih.gov These mutants were essential in proving that this compound is required for root penetration. nih.govresearchgate.net Future work will involve creating a wider array of mutants for other putative virulence genes to assess their contributions to pathogenesis. The use of genetic complementation, where the deleted gene is restored, will remain a critical step to verify gene function. lsu.edu

Genomic and Post-Genomic Approaches: The availability of complete genome sequences for S. ipomoeae and other pathogenic streptomycetes provides a powerful platform for comparative genomics, transcriptomics, and proteomics. nih.govnih.gov These approaches can identify genes and proteins that are expressed during infection, offering clues to their roles in virulence.

Advanced Imaging and Analytical Techniques: High-performance liquid chromatography (HPLC) is used to detect and quantify this compound production in infected tissues. lsu.edumdpi.com The non-invasive MIFE (Microelectrode Ion Flux Estimation) technique has proven valuable for studying the real-time ion flux changes that represent the earliest plant responses to thaxtomins. oup.com Applying these sensitive techniques specifically to the S. ipomoeae-sweet potato interaction is a logical next step.

Refined Model Systems: While sweet potato plants and storage roots are the natural system, simplified models offer advantages for controlled studies. lsu.edunih.gov Radish seedling assays are effectively used to test for pathogenicity conferred by transferred PAIs. apsnet.orgscience.gov Additionally, plant cell suspension cultures have been used to study cellular responses to thaxtomins, including the development of resistance, and can be further exploited for S. ipomoeae research. nih.gov

Q & A

Basic Research Questions

Q. What distinguishes Thaxtomin C structurally and functionally from other thaxtomin variants (e.g., Thaxtomin A/D)?

- Methodology : Compare hydroxylation patterns and stereochemistry using NMR and X-ray crystallography. This compound lacks aromatic hydroxylation at C14 (critical for phytotoxicity in Thaxtomin A) and retains a simpler nitro-tryptophan modification, reducing its bioactivity . Seedling root-growth inhibition assays (lettuce/arabidopsis) quantify potency differences, with this compound showing 10–50× lower activity than Thaxtomin A .

Q. How can this compound be reliably detected and quantified in plant-pathogen interaction studies?

- Methodology : Use LC-MS/MS with precursor ion scanning (e.g., m/z 247.1 for nitro group retention) and validate with pathogenicity assays. This compound’s absence in Streptomyces ipomoeae in vitro cultures requires in planta extraction from infected tissues . Quantify using synthetic standards and correlate with disease severity metrics (e.g., lesion density) .

Q. What experimental models are suitable for studying this compound’s effects on plant cell walls?

- Methodology : Treat Arabidopsis seedlings or suspension cells with purified this compound (5–20 µM) and monitor cellulose synthesis via radiolabeled [14C]-sucrose incorporation. Compare results to Thaxtomin A, which reduces cellulose by 60–80% while stimulating pectin/hemicellulose synthesis . Transcript profiling (qRT-PCR) of CESA and COBRA-like genes reveals differential repression patterns .

Advanced Research Questions

Q. How do biosynthetic pathways for this compound differ across Streptomyces species, and what genetic tools can elucidate these?

- Methodology : Sequence txt gene clusters (e.g., txtA, txtC) in S. ipomoeae vs. S. scabies and perform heterologous expression in Streptomyces coelicolor. Promoter engineering (e.g., replacing native promoters with constitutive ones like ermE) enhances yield in non-native hosts . CRISPR/Cas9-mediated knockout of txtC (responsible for hydroxylation) can block Thaxtomin A production, isolating this compound intermediates .

Q. What mechanisms explain non-thaxtomin-producing pathogenic Streptomyces strains causing scab disease?

- Methodology : Compare proteomes of pathogenic vs. non-pathogenic strains via LC-MRM. This compound-deficient pathogens may upregulate alternative virulence factors (e.g., secreted proteases or lignin-modifying enzymes). Use RNA-seq to identify novel pathogenicity loci in cebR (cellobiose regulator) mutants .

Q. How can metabolic resistance to this compound be studied in plant mutants?

- Methodology : Screen Arabidopsis mutants (e.g., txr1 or Mprtn4ip1l) for reduced sensitivity. LC-MS/MS metabolite profiling identifies defective detoxification pathways (e.g., nitro-group removal). ROS quantification (H2DCFDA staining) links resistance to oxidative stress tolerance, as seen in CoQ-deficient mutants .

Q. What role does aromatic vs. aliphatic hydroxylation play in this compound’s interaction with cytochrome P450 enzymes?

- Methodology : Perform MD simulations of TxtC-thaxtomin complexes to analyze binding conformers. This compound’s lack of C14 hydroxylation alters hydrogen bonding with Ser280/Thr385 residues, reducing catalytic efficiency. Compare energy barriers (14–15 kcal/mol) for hydroxylation steps using QM/MM calculations .

Methodological Notes

- Data Contradictions : this compound’s phytotoxicity is debated; some studies attribute weak activity to its unmodified nitro-tryptophan , while others suggest synergistic effects with other virulence factors .

- Key Tools : Prioritize LC-MS/MS for metabolite detection, CRISPR/Cas9 for pathway engineering, and Arabidopsis mutant libraries for resistance studies.

- Avoid Reliance on : Transcriptomics alone; combine with proteomics (e.g., TxtA/B/C abundance ) and phenotypic validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.